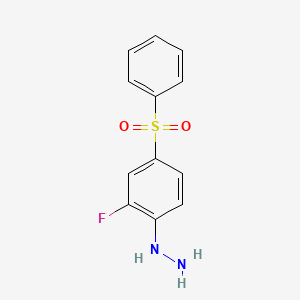

2-Fluoro-4-(phenylsulfonyl)phenylhydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthetic Versatility

The use of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine derivatives showcases a significant synthetic versatility. For instance, they are effectively utilized in the synthesis of fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, and benzothiopyranones. These compounds are synthesized through various cyclization reactions, demonstrating the adaptability of this compound in different chemical environments (Shi, Wang, & Schlosser, 1996).

Fluoroalkylation

Pregeneration of fluoro(phenylsulfonyl)methyl anion, closely related to this compound, is crucial for the stereoselective monofluoromethylation of ketimines. This process underscores the importance of these compounds in introducing fluorinated groups into organic molecules, enhancing their properties for various applications (Liu, Zhang, & Hu, 2008).

Inhibitory Potentials

The compound 2,3-diarylpyrazines and quinoxalines, synthesized using derivatives of this compound, exhibit excellent selective cyclooxygenase-2 (COX-2) inhibitory activity. This demonstrates their potential in medicinal chemistry, particularly in the development of anti-inflammatory drugs (Singh et al., 2004).

Anticandidal Activities

Compounds synthesized from this compound derivatives, such as 1-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)-2-phenylhydrazine, have shown promising anticandidal activities. These compounds are not only potent against various Candida species but also exhibit a favorable toxicity profile, making them potential candidates for developing new anticandidal drugs (Ghabbour et al., 2014).

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)-2-fluorophenyl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-8-10(6-7-12(11)15-14)18(16,17)9-4-2-1-3-5-9/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIPMBYDWSILOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

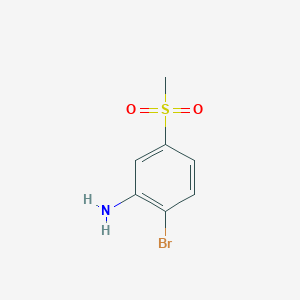

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine](/img/structure/B1328611.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)